molecular formula C8H9NO4 B2518357 Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate CAS No. 153881-73-3

Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate

Cat. No.: B2518357
CAS No.: 153881-73-3
M. Wt: 183.163
InChI Key: RWIJNCSNMKKZTL-UHFFFAOYSA-N
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Description

Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . This compound features a formyl group attached to an oxazole ring, which is further connected to a propanoate ester. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Scientific Research Applications

Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The specific safety and hazard information for “Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate” is not provided in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing a nitrile and an ester group, followed by formylation to introduce the formyl group on the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxazole ring may also interact with biological receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-carboxy-1,2-oxazol-3-yl)propanoate
  • Methyl 3-(4-hydroxymethyl-1,2-oxazol-3-yl)propanoate
  • Methyl 3-(4-methyl-1,2-oxazol-3-yl)propanoate

Uniqueness

Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-8(11)3-2-7-6(4-10)5-13-9-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIJNCSNMKKZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NOC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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